molecular formula C18H18ClN5O2 B4561266 6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B4561266
M. Wt: 371.8 g/mol
InChI Key: PYVBCWSSFYJVOQ-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be achieved through various synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This involves the reaction of aniline derivatives with glyoxal and ammonia.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.

    Amino nitrile method: This involves the reaction of amino nitriles with aldehydes.

Chemical Reactions Analysis

6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(14)9-10(2)24(17)13-8-6-7-12(19)11(13)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVBCWSSFYJVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 2
Reactant of Route 2
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 3
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 4
Reactant of Route 4
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 5
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 6
Reactant of Route 6
6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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